1-Propylpiperidin-4-ol

Lipophilicity LogP Drug-likeness

1-Propylpiperidin-4-ol (CAS 105409-83-4) is an N-alkyl-4-hydroxypiperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. It features a six-membered piperidine ring bearing a hydroxyl substituent at the 4-position and an n-propyl group on the ring nitrogen.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 105409-83-4
Cat. No. B1355318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperidin-4-ol
CAS105409-83-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)O
InChIInChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3
InChIKeyBUGNITMKWYOPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperidin-4-ol (CAS 105409-83-4): Physicochemical Identity and Procurement-Relevant Class Profile


1-Propylpiperidin-4-ol (CAS 105409-83-4) is an N-alkyl-4-hydroxypiperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. It features a six-membered piperidine ring bearing a hydroxyl substituent at the 4-position and an n-propyl group on the ring nitrogen . At ambient temperature, the compound presents as a colorless to pale yellow oil . Characterized as a bifunctional building block possessing both a basic tertiary amine and a secondary alcohol, it serves primarily as a synthetic intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders, most notably as a key precursor to the dopaminergic stabilizer pridopidine [2].

Why 1-Propylpiperidin-4-ol Cannot Be Replaced by Closest N-Alkyl-4-piperidinol Analogs Without Consequence


N-Alkyl-4-piperidinols with varying N-substituents (methyl, ethyl, propyl, butyl) are not functionally interchangeable despite their shared piperidin-4-ol core. Systematic variation of the N-alkyl chain length directly modulates critical physicochemical parameters including lipophilicity (logP), aqueous solubility, boiling point, and physical state at room temperature, all of which govern purification strategy, formulation compatibility, and biological membrane partitioning [1]. Furthermore, specific N-propyl substitution is a structural requirement embedded in the pharmacophore of pridopidine-class dopaminergic modulators; replacement with shorter or longer alkyl chains abolishes the intended biological target engagement [2]. Procurement selection must therefore be guided by the precise N-alkyl identity rather than the generic 4-hydroxypiperidine scaffold alone.

Quantitative Differentiation Evidence for 1-Propylpiperidin-4-ol Versus N-Alkyl-4-piperidinol Analogs


Lipophilicity (LogP) Comparison: 1-Propylpiperidin-4-ol vs. 1-Methylpiperidin-4-ol and 1-Ethylpiperidin-4-ol

The calculated logP of 1-propylpiperidin-4-ol (0.39) is approximately 0.9 log units higher than that of its methyl analog (−0.49), representing a roughly 8-fold increase in octanol/water partition coefficient [1][2]. The ethyl analog exhibits an intermediate logP of 0.40, nearly identical to the propyl compound [3]. However, the methyl-to-propyl shift moves the compound from a hydrophilic (negative logP) to a lipophilic (positive logP) regime, which is consequential for passive membrane permeability predictions and CNS multiparameter optimization (MPO) scoring [1].

Lipophilicity LogP Drug-likeness Membrane permeability

Aqueous Solubility Differential: 1-Propylpiperidin-4-ol vs. 1-Methylpiperidin-4-ol

1-Propylpiperidin-4-ol exhibits a calculated aqueous solubility of 169 g/L at 25 °C, whereas the methyl analog is reported as miscible with water in all proportions . This finite yet high solubility of the propyl derivative provides a practical advantage for liquid-liquid extraction work-up: the compound partitions predictably into organic solvents following aqueous quench, whereas the miscible methyl analog can resist complete extraction and lead to yield losses during isolation .

Solubility Formulation Reaction medium Work-up

Physical State and Boiling Point: Processing Implications of Propyl vs. Methyl N-Substitution

1-Propylpiperidin-4-ol is a liquid oil at room temperature with a boiling point of 106–108 °C at reduced pressure (13 Torr), whereas 1-methylpiperidin-4-ol is a crystalline solid with a melting point of 29–31 °C and a boiling point of 200 °C at atmospheric pressure . The propyl analog's lower boiling point under vacuum facilitates distillative purification without thermal decomposition risk. Additionally, the liquid physical state eliminates the need for pre-use melting or dissolution steps required for the solid methyl analog, streamlining continuous-flow and automated synthesis platforms .

Physical state Boiling point Handling Purification Distillation

Privileged Intermediate Status in Pridopidine-Class Dopaminergic Modulator Synthesis

The 1-propylpiperidin-4-ol scaffold is explicitly documented as a key structural intermediate in the synthesis of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine; ACR16/Huntexil), a dopaminergic stabilizer in clinical development for Huntington's disease [1][2]. The n-propyl group on the piperidine nitrogen is an essential pharmacophoric element retained in the final drug substance; the corresponding methyl, ethyl, or butyl analogs cannot serve as surrogates for this synthetic route without altering the target molecule's identity [2]. Furthermore, patent literature discloses 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol as a pridopidine-related substance, underscoring the propyl-hydroxypiperidine core as the privileged intermediate for this therapeutic class [3].

Pridopidine Huntington's disease Dopaminergic stabilizer Synthetic intermediate

Hydrogen Bond Donor Capacity: Functional Differentiation from 1-Propylpiperidine

1-Propylpiperidin-4-ol possesses one hydrogen bond donor (the 4-OH group) and two hydrogen bond acceptors (the oxygen and the tertiary nitrogen), as computed from its molecular structure [1]. In contrast, 1-propylpiperidine (CAS 5470-02-0), which lacks the 4-hydroxyl, has zero H-bond donors and only one H-bond acceptor [2]. This single hydroxyl difference confers upon 1-propylpiperidin-4-ol the capacity for further functionalization via esterification, etherification, oxidation to the ketone, or activation as a leaving group—synthetic transformations that are impossible with 1-propylpiperidine without prior C–H functionalization [1]. The topological polar surface area (TPSA) of 23.5 Ų, identical across all N-alkyl-4-piperidinols, confirms that the hydroxyl contribution to polarity is conserved within the 4-ol subclass but absent in the deoxy analog [1][2].

Hydrogen bond donor Derivatization Functional handle Reactivity

Procurement-Justified Application Scenarios for 1-Propylpiperidin-4-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of Pridopidine-Class Dopaminergic Stabilizers

1-Propylpiperidin-4-ol is the direct precursor for constructing 4-aryl-1-propylpiperidine dopaminergic modulators, including pridopidine (ACR16) and its structural analogs under investigation for Huntington's disease and other CNS indications [1]. The n-propyl group on the piperidine nitrogen is a non-negotiable pharmacophoric requirement; using the methyl or ethyl analog would produce a structurally distinct compound series with unpredictable D2 receptor pharmacology [2]. Procurement of 1-propylpiperidin-4-ol is mandatory for any medicinal chemistry program replicating or optimizing the pridopidine scaffold.

Multi-Step Synthesis Requiring Aqueous Work-Up and Extraction

With a calculated aqueous solubility of 169 g/L at 25 °C, 1-propylpiperidin-4-ol is sufficiently water-soluble to participate in aqueous-phase reactions while remaining efficiently extractable into organic solvents (e.g., ethyl acetate, dichloromethane) during work-up [1]. This contrasts with the water-miscible 1-methylpiperidin-4-ol, which can resist complete organic extraction and cause cumulative yield losses across multi-step sequences. Process chemists scaling reactions beyond gram quantities should select the propyl analog when extraction efficiency is a critical process parameter.

Automated Synthesis and Continuous-Flow Chemistry Platforms

As a free-flowing liquid oil at room temperature [1], 1-propylpiperidin-4-ol is directly compatible with automated liquid handling systems, syringe pumps, and continuous-flow reactors without requiring pre-heating or solvent dissolution. The solid methyl analog (mp 29–31 °C) necessitates additional unit operations for melting or dissolution before automated dispensing, introducing potential dosing inaccuracies and workflow bottlenecks. Laboratories operating high-throughput parallel synthesis or flow chemistry should prioritize the liquid propyl analog for seamless integration.

Building Block Requiring Downstream Hydroxyl Functionalization

The secondary alcohol at the 4-position provides a versatile synthetic handle absent in 1-propylpiperidine (CAS 5470-02-0) [1]. This hydroxyl enables ester formation for prodrug strategies, mesylation/tosylation for nucleophilic displacement, oxidation to the ketone for further elaboration, and O-alkylation for ether-linked conjugates. For any synthetic route requiring subsequent functionalization at the 4-position of the piperidine ring, 1-propylpiperidin-4-ol is the minimum requisite building block, and its deoxy analog (1-propylpiperidine) is insufficient.

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